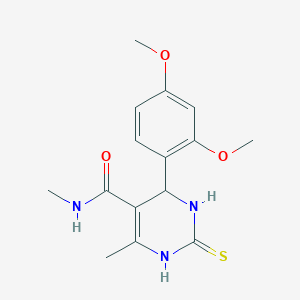
4-(2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tetrahydropyrimidine core, which is a common scaffold in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea are used as starting materials. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (PTSA), and carried out under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of alkylated derivatives at the methoxy positions.
科学研究应用
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用机制
The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This binding disrupts the transcription process, leading to antibacterial effects. The compound’s thioxo group is crucial for its binding affinity and inhibitory activity.
相似化合物的比较
Similar Compounds
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity and share a similar structural motif.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities, these compounds have a different core structure but similar pharmacological properties.
Uniqueness
4-(2,4-Dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine core combined with a thioxo group, which imparts specific biological activities not commonly found in other similar compounds. Its ability to inhibit bacterial RNA polymerase by targeting the switch region is a distinctive feature that sets it apart from other antibacterial agents.
属性
分子式 |
C15H19N3O3S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
4-(2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-8-12(14(19)16-2)13(18-15(22)17-8)10-6-5-9(20-3)7-11(10)21-4/h5-7,13H,1-4H3,(H,16,19)(H2,17,18,22) |
InChI 键 |
JYYPEEDTBUWFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
规范 SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{3-bromo-5-ethoxy-4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxo-N-(2-phenylethyl)acetamide](/img/structure/B297562.png)
![2-(2-{3-iodo-4-[2-(mesitylamino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297563.png)
![2-(2-{2-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297564.png)
![4-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(2-propynyloxy)benzylidene]hydrazino}ethyl)butanamide](/img/structure/B297565.png)

![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(4-bromobenzyl)-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297572.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)
![2-[(4-bromobenzyl)(phenylsulfonyl)amino]-N-(4-chlorobenzyl)acetamide](/img/structure/B297584.png)
